1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE
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Overview
Description
1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a piperazine ring substituted with a 3,4-dimethoxyphenylsulfonyl group and a propanone moiety
Preparation Methods
The synthesis of 1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE involves multiple steps, typically starting with the preparation of the piperazine ring and subsequent functionalization with the 3,4-dimethoxyphenylsulfonyl group. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE can be compared with other similar compounds, such as:
- 1-(3,4-DIMETHOXYPHENYL)-3-[(4-METHYLPHENYL)SULFONYL]-1-PROPANONE
- 1-(3,4-DIMETHOXYPHENYL)-3-[(4-FLUOROPHENYL)SULFONYL]-1-PROPANONE These compounds share similar structural features but differ in their substituents, which can influence their chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential applications .
Properties
IUPAC Name |
1-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-4-15(18)16-7-9-17(10-8-16)23(19,20)12-5-6-13(21-2)14(11-12)22-3/h5-6,11H,4,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSQQXVEMWJWPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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